[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine
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Overview
Description
[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with 2-aminobenzimidazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imines, while reduction reactions may produce amines .
Scientific Research Applications
[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amine group allows for various chemical modifications and interactions, making it a versatile compound in scientific research .
Biological Activity
[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine, a compound characterized by its unique structural features, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H13N3, featuring a benzodiazole moiety linked to a phenyl group through a methanamine connection. This structural configuration is significant as it influences the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 225.27 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Log P (Partition Coefficient) | 2.5 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study focused on various synthesized benzimidazole derivatives reported that compounds with similar structures demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have shown that derivatives of benzodiazole can inhibit tumor growth in various cancer cell lines. For instance, a recent study highlighted the antiproliferative effects of benzodiazole derivatives on MCF-7 breast cancer cells, where specific compounds demonstrated IC50 values in the low micromolar range . The presence of the benzodiazole ring is believed to enhance these effects by modulating key signaling pathways involved in cell proliferation and apoptosis.
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of critical pathways involved in disease processes. For example, its ability to bind to phospholipase A2 has been implicated in its anti-inflammatory effects .
In Vitro Studies
A detailed investigation into the compound's antioxidant properties revealed that it effectively scavenges free radicals, which contributes to its overall therapeutic potential. In vitro assays demonstrated that it significantly reduced oxidative stress markers in treated cells compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of related compounds. Research indicates that modifications to the benzodiazole or phenyl groups can enhance or diminish activity against specific targets. For instance, adding electron-withdrawing groups to the phenyl ring was found to improve anticancer efficacy .
Table 2: Summary of Biological Activities and IC50 Values
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUNYLCJTMEPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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